The compound 2-[[2-[(3-Cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid is a complex organic molecule with significant implications in medicinal chemistry, particularly in the field of cancer immunotherapy. This compound is known for its role as an inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, which is a critical pathway in immune regulation and tumor evasion.
This compound belongs to the class of benzylamine derivatives and is categorized as a small-molecule inhibitor. Its systematic name reflects its complex structure, which includes multiple aromatic rings and functional groups that contribute to its biological activity.
The synthesis of this compound typically involves multi-step organic reactions that include:
The synthesis may utilize techniques such as:
The molecular formula of the compound is , with a molecular weight of approximately 594.654 g/mol . The structure features:
The InChIKey for this compound is UWNXGZKSIKQKAH-SSEXGKCCSA-N, which can be used for database searches to find more detailed information about its properties and related compounds .
This compound primarily functions through non-covalent interactions with PD-L1. The key reactions involved in its mechanism of action include:
The binding affinity and kinetics can be studied using surface plasmon resonance (SPR) or similar biophysical techniques to understand how effectively this compound inhibits the PD-1/PD-L1 interaction.
The mechanism by which this compound exerts its effects involves:
Studies have shown that compounds like this one can significantly reduce tumor growth in preclinical models by enhancing T cell-mediated cytotoxicity against tumors .
The compound exhibits:
Key chemical properties include:
Relevant analyses often include:
This compound has promising applications in:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5